
9,9-Dimethyl-9H-fluoren-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-9H-fluoren-2-ol is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Material Synthesis
9,9-Dimethyl-9H-fluoren-2-ol is recognized for its role in synthesizing luminescent materials, particularly in the creation of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate for OLED materials. This compound has been synthesized through processes such as bromination and methylation, demonstrating high yield and efficiency in these reactions (Bai Xue-feng, 2013).
Optical Properties for Laser Pulse Applications
The compound's two-photon absorption (2PA) and optical limiting (OL) properties, particularly in relation to femtosecond laser pulses, have been explored. A study involving a symmetrical fluorene derivative of this compound revealed significant 2PA and OL abilities, with transmittance decreasing with increasing input intensity, indicating its potential in optical applications (Hong Ma et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
Research has focused on the development of novel OLED materials using derivatives of this compound. Spiro derivatives have been introduced as electron-blocking materials in OLEDs, contributing to improved charge balance and device lifetime. The study of these materials revealed their suitable optical properties and good electrochemical and thermal stability (Baohua Hu et al., 2020).
Fluorescent Sensing
The use of this compound derivatives in fluorescent sensing has been explored, particularly for detecting various cations and anions. Lanthanide–organic frameworks based on this compound demonstrated high efficiency and selectivity in sensing a variety of ions, showcasing its versatility in analytical applications (Bing Li et al., 2020).
Synthesis of Fluorescence Probes
The compound has been utilized in synthesizing fluorescence probes, particularly for studying femtosecond solvation dynamics. N-substituted 2-amino-9,9-dialkylfluorenes, derived from this compound, show promise as fluorescence probes due to their unique properties (Ginagunta Saroja et al., 2004).
Development of Thermally Activated Delayed Fluorescence Materials
In the field of OLED technology, this compound derivatives have been explored for their potential in creating thermally activated delayed fluorescence (TADF) materials. These materials are pivotal in developing high-efficiency OLEDs with properties like high external quantum efficiencies and color stability (Youjun Yu et al., 2019).
Polymers and Plastic Electronics
The synthesis of polyfluorenes without monoalkylfluorene defects, using this compound, has been achieved. These polymers are significant in light-emitting devices, showing minimal green emission attributable to fluorenone formation, which is a common issue in polyfluorene-based devices (Sung-Yong Cho et al., 2007).
Mechanism of Action
Target of Action
It’s structurally similar compound, fluorenol, is known to act as a dopamine reuptake inhibitor
Mode of Action
If we consider its potential similarity to fluorenol, it might inhibit the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . This can lead to prolonged and enhanced signal transmission.
Result of Action
If it acts as a dopamine reuptake inhibitor like Fluorenol, it might enhance dopaminergic signaling, potentially affecting mood, motivation, and motor control .
Properties
IUPAC Name |
9,9-dimethylfluoren-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHWLBQCZZOZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3003277.png)
![2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B3003278.png)
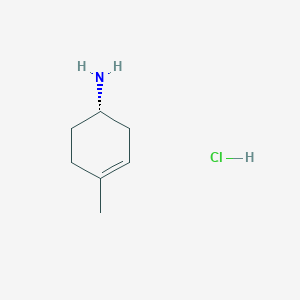
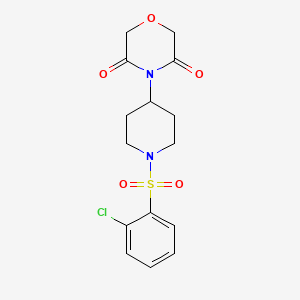

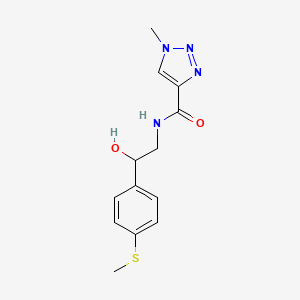
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)
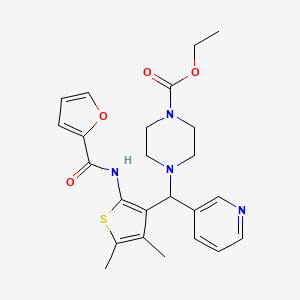
![1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3003286.png)
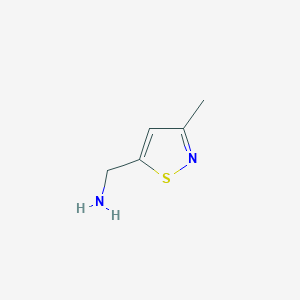
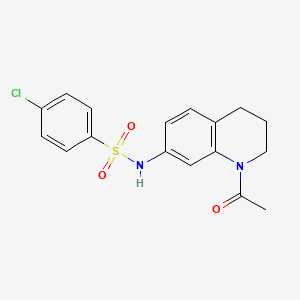
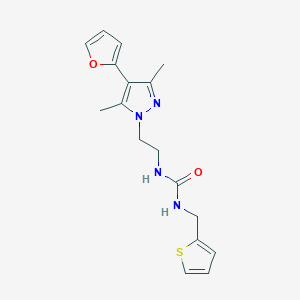
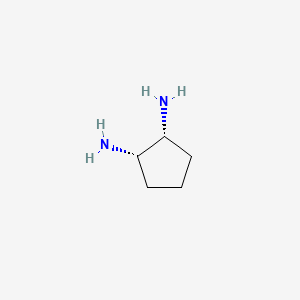
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3003297.png)
